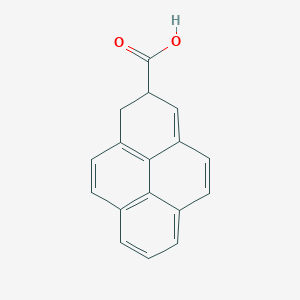
7,8-Dihydropyrene-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Dihydropyrene-7-carboxylate is an organic polycyclic compound.
Scientific Research Applications
Chemical Binding and Carcinogenic Properties
- Binding with Biomolecules: 7,8-Dihydropyrene derivatives, like benzo[a]pyrene 7,8-diol-9,10-epoxides, show high stereoselectivity in binding with DNA, RNA, and proteins in mouse skin. This binding primarily occurs at the 2-amino group of guanine in nucleic acids, suggesting a significant biological impact of such interactions (Koreeda et al., 1978).
- Carcinogenic Potential: Studies have shown that certain metabolites of benzo[a]pyrene, which structurally relate to 7,8-Dihydropyrene, exhibit more carcinogenicity than benzo[a]pyrene itself. This includes specific diol epoxides formed from 7,8-dihydrodiols, emphasizing their potential role as ultimate carcinogenic metabolites (Kapitulnik et al., 1977).
Crystal Structure and Chemical Synthesis
- Crystal Structure Analysis: The crystal structures of molecules like 7-amino-3-tert-butyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile, which share structural motifs with 7,8-Dihydropyrene, have been studied. These studies focus on molecular bond lengths, angles, and the tendency to form intra- and intermolecular hydrogen bonds, which are crucial for understanding the chemical behavior of such compounds (Mironovich & Ivanov, 2021).
- Innovative Synthesis Approaches: Compounds like Dihydropyran-2-carboxylic acid and 7-Amino-2-pyrenecarboxylic Acid demonstrate the synthetic versatility and application of 7,8-Dihydropyrene derivatives in creating novel chemical structures. These studies provide insights into new methods and pathways for synthesizing structurally complex molecules (Hsieh, Wu, & Chen, 1998); (Musa, Sridharan, Lee, & Mattern, 1996).
Molecular Metabolism and Mutagenicity
- Metabolism and Mutagenic Effects: Studies have analyzed the metabolism of benzo[a]pyrene metabolites, such as (+/-)-trans 7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene, and identified highly mutagenic stereoisomeric tetraols. This research helps in understanding the transformation of 7,8-Dihydropyrene derivatives into mutagenic compounds (Thakker, Yagi, Lu, Levin, & Conney, 1976).
properties
Product Name |
7,8-Dihydropyrene-7-carboxylate |
|---|---|
Molecular Formula |
C17H12O2 |
Molecular Weight |
248.27 g/mol |
IUPAC Name |
1,2-dihydropyrene-2-carboxylic acid |
InChI |
InChI=1S/C17H12O2/c18-17(19)14-8-12-6-4-10-2-1-3-11-5-7-13(9-14)16(12)15(10)11/h1-8,14H,9H2,(H,18,19) |
InChI Key |
BGDJGAAPLUVPMU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C=C2C=CC3=CC=CC4=C3C2=C1C=C4)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[6-Amino-8-(3-fluoro-phenyl)-9-methyl-9H-purin-2-ylethynyl]-cyclopentanol](/img/structure/B1241328.png)
![(+)-(1R)-1-[4-(4-fluorophenyl)-2,6-diisopropyl-5-propylpyridin-3-yl]ethanol](/img/structure/B1241332.png)
![2-methyl-1,1,4-trioxo-N-(2-pyridinyl)-3H-thieno[2,3-e]thiazine-3-carboxamide](/img/structure/B1241333.png)
![2-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethyl (1R,2S,3S,5S)-8-methyl-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1241334.png)
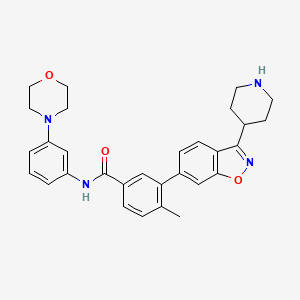
![ethyl N-[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]carbamate](/img/structure/B1241337.png)
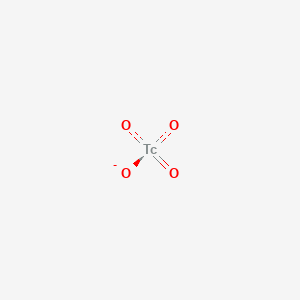
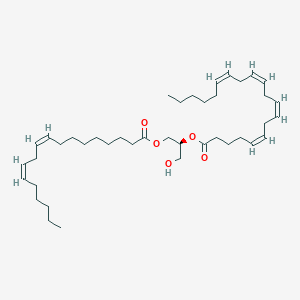

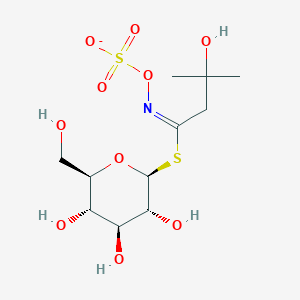
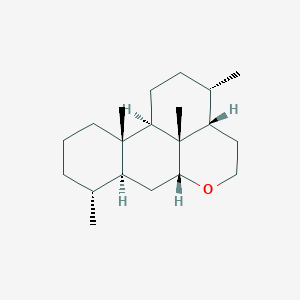
![N-[(E)-[5-(2,4-diguanidino-3,5,6-trihydroxy-cyclohexoxy)-4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)tetrahydropyran-2-yl]oxy-3-hydroxy-2-methyl-tetrahydrofuran-3-yl]methyleneamino]pyridine-4-carboxamide](/img/structure/B1241346.png)